molecular formula C10H10O2S B12602699 Benzaldehyde, 3-(3-thietanyloxy)- CAS No. 647033-01-0

Benzaldehyde, 3-(3-thietanyloxy)-

Cat. No.: B12602699
CAS No.: 647033-01-0
M. Wt: 194.25 g/mol
InChI Key: OXTMMFFJEIHGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-(3-thietanyloxy)- is an organic compound that features a benzaldehyde moiety linked to a thietane ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-(3-thietanyloxy)- typically involves the reaction of benzaldehyde with a thietane derivative under specific conditions. One common method is the nucleophilic substitution reaction where benzaldehyde reacts with 3-thietanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of Benzaldehyde, 3-(3-thietanyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-(3-thietanyloxy)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, 3-(3-thietanyloxy)-carboxylic acid.

    Reduction: Benzyl alcohol, 3-(3-thietanyloxy)-.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Benzaldehyde, 3-(3-thietanyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-(3-thietanyloxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thietane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity.

Comparison with Similar Compounds

Benzaldehyde, 3-(3-thietanyloxy)- can be compared with other similar compounds, such as:

    Benzaldehyde: A simpler aromatic aldehyde with a wide range of applications in flavoring, perfumery, and organic synthesis.

    Thietane derivatives:

    Benzyl alcohol derivatives: Compounds with a benzyl alcohol moiety, used in various industrial and pharmaceutical applications.

The uniqueness of Benzaldehyde, 3-(3-thietanyloxy)- lies in its combination of the benzaldehyde and thietane functionalities, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

647033-01-0

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-(thietan-3-yloxy)benzaldehyde

InChI

InChI=1S/C10H10O2S/c11-5-8-2-1-3-9(4-8)12-10-6-13-7-10/h1-5,10H,6-7H2

InChI Key

OXTMMFFJEIHGSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC2=CC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.